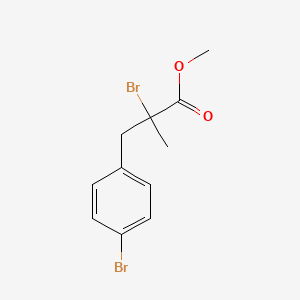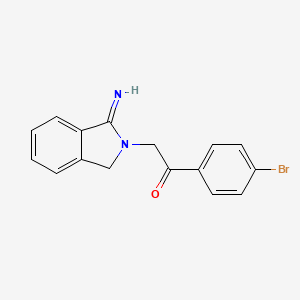![molecular formula C16H15ClN4OS B12131393 5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131393.png)
5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine: is a chemical compound with the following properties:
Chemical Formula: C₉H₉ClN₄OS
Molecular Weight: 248.71 g/mol
Melting Point: 130-133 °C (lit.)
Appearance: White to almost white solid
This compound belongs to the class of 1,2,4-triazoles and contains both an amino group (NH₂) and a methylthio group (CH₃S). Its structure consists of a triazole ring (1,2,4-triazole) substituted with a 3-chlorophenylmethylthio group at one position and a 2-methoxyphenyl group at another position.
Preparation Methods
Synthetic Routes:
The synthesis of 5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves several steps. One common synthetic route is as follows:
Formation of 3-Amino-5-methylthio-1,2,4-triazole:
Substitution of the Chlorophenylmethyl Group:
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine: can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the triazole ring or other functional groups is possible.
Substitution: The chlorine atom can be substituted with other groups.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents, and nucleophiles are relevant.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological effects due to its structure. Further research is needed to explore its potential as a drug candidate.
Chemical Research: Researchers study its reactivity and properties.
Industry: It could serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare this compound with other 1,2,4-triazoles, especially those containing both amino and thio groups.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C16H15ClN4OS |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4OS/c1-22-14-8-3-2-7-13(14)15-19-20-16(21(15)18)23-10-11-5-4-6-12(17)9-11/h2-9H,10,18H2,1H3 |
InChI Key |
PIHQKORFVCOASN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131326.png)

![N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131334.png)
![[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12131337.png)
![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12131341.png)
![6-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]he xanoic acid](/img/structure/B12131351.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12131358.png)
![N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12131371.png)
![5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene](/img/structure/B12131376.png)


![2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131397.png)
